![molecular formula C17H17ClN2O2 B5873582 N-[2-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)
N-[2-(butyrylamino)phenyl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butyrylamino)phenyl]-3-chlorobenzamide, commonly known as BPN14770, is a small molecule drug that has been developed to target the phosphodiesterase 4D (PDE4D) enzyme. PDE4D is an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. BPN14770 has shown promising results in preclinical studies as a potential treatment for various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia.
Mechanism of Action
BPN14770 works by selectively inhibiting the N-[2-(butyrylamino)phenyl]-3-chlorobenzamide enzyme, which is involved in the breakdown of cAMP. By inhibiting N-[2-(butyrylamino)phenyl]-3-chlorobenzamide, BPN14770 increases cAMP levels in the brain, which can lead to improved cognitive function and memory. Additionally, BPN14770 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and memory, BPN14770 has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in the brain and to increase the levels of certain neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPN14770 for lab experiments is its selectivity for the N-[2-(butyrylamino)phenyl]-3-chlorobenzamide enzyme. This selectivity reduces the risk of off-target effects and makes it a useful tool for investigating the role of N-[2-(butyrylamino)phenyl]-3-chlorobenzamide in various neurological disorders. However, one limitation of BPN14770 is that it has relatively low potency, which can make it difficult to achieve therapeutic levels in vivo.
Future Directions
There are several potential future directions for research on BPN14770. One area of interest is the development of more potent analogs of BPN14770 that could be used for therapeutic purposes. Another area of research is the investigation of the role of N-[2-(butyrylamino)phenyl]-3-chlorobenzamide in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of BPN14770 on cognitive function and memory.
Synthesis Methods
The synthesis of BPN14770 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2-aminophenylbutyric acid to form the intermediate compound 2-(butyrylamino)phenyl-3-chlorobenzoyl chloride. This intermediate is then reacted with ammonia to form the final product, BPN14770.
Scientific Research Applications
BPN14770 has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. It has also demonstrated antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-6-16(21)19-14-9-3-4-10-15(14)20-17(22)12-7-5-8-13(18)11-12/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKQRGYMDUXHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.